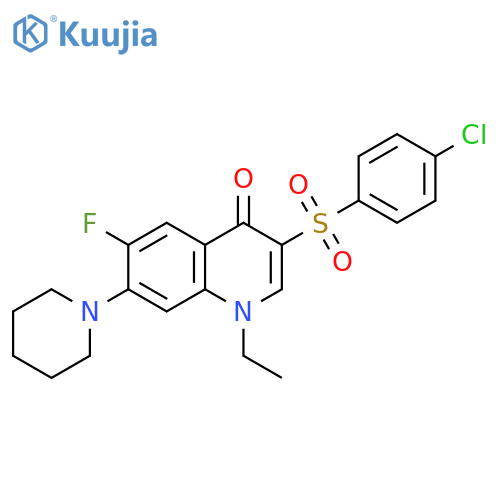Cas no 892775-53-0 (3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one)

892775-53-0 structure
商品名:3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
CAS番号:892775-53-0
MF:C22H22ClFN2O3S
メガワット:448.938086986542
CID:5423023
3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one 化学的及び物理的性質
名前と識別子
-
- 3-(4-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one
- 3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
-
- インチ: 1S/C22H22ClFN2O3S/c1-2-25-14-21(30(28,29)16-8-6-15(23)7-9-16)22(27)17-12-18(24)20(13-19(17)25)26-10-4-3-5-11-26/h6-9,12-14H,2-5,10-11H2,1H3
- InChIKey: RIRJCIVIVNAHQY-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C2=C(C=C(F)C(N3CCCCC3)=C2)C(=O)C(S(C2=CC=C(Cl)C=C2)(=O)=O)=C1
3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3411-0773-2μmol |
3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one |
892775-53-0 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3411-0773-5μmol |
3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one |
892775-53-0 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-0773-1mg |
3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one |
892775-53-0 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3411-0773-3mg |
3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one |
892775-53-0 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-0773-4mg |
3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one |
892775-53-0 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3411-0773-5mg |
3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one |
892775-53-0 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-0773-2mg |
3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one |
892775-53-0 | 2mg |
$59.0 | 2023-09-10 |
3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one 関連文献
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
892775-53-0 (3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one) 関連製品
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
